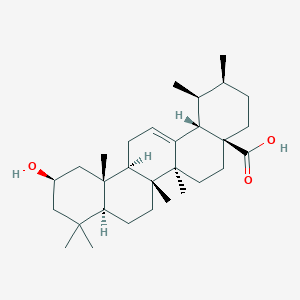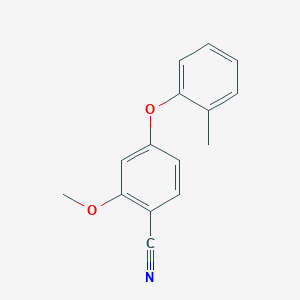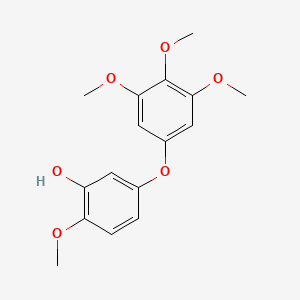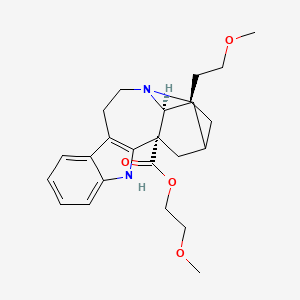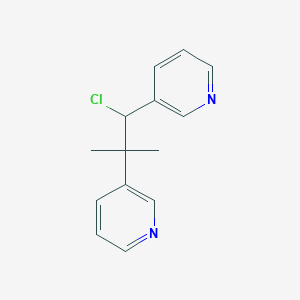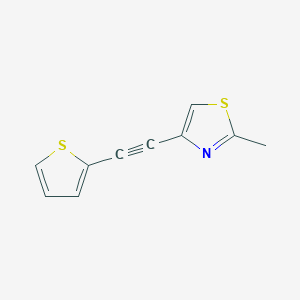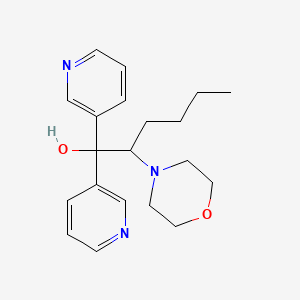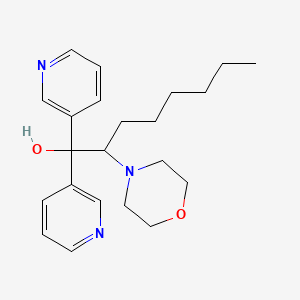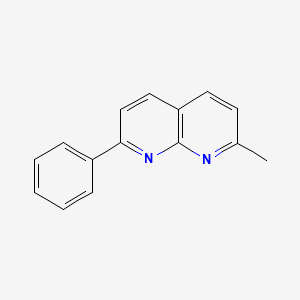
2-Methyl-7-phenyl-1,8-naphthyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-7-phenyl-1,8-naphthyridine is a heterocyclic compound that belongs to the class of naphthyridines Naphthyridines are known for their diverse biological activities and photochemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-7-phenyl-1,8-naphthyridine can be achieved through various methods. One common approach involves the Friedländer synthesis, which uses a combination of an aromatic aldehyde and an amino ketone under acidic conditions. Another method involves the hydroamination of terminal alkynes followed by Friedländer cyclization. Metal-catalyzed synthesis and ring expansion reactions are also employed in the preparation of naphthyridine derivatives .
Industrial Production Methods
Industrial production of this compound typically involves the use of scalable and eco-friendly methods. Multicomponent reactions (MCR) are favored due to their efficiency in generating complex molecular architectures. For instance, the reaction of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile in the presence of a catalyst can yield the desired naphthyridine derivative .
Análisis De Reacciones Químicas
Types of Reactions
2-methyl-7-phenyl-1,8-naphthyridine undergoes various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form a carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic aromatic substitution can occur at the phenyl ring.
Common Reagents and Conditions
Oxidation: Selenium dioxide in dioxane can be used to oxidize the methyl group to an aldehyde.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas is commonly used for the reduction of nitro groups.
Substitution: Friedel-Crafts acylation using aluminum chloride (AlCl3) as a catalyst can introduce acyl groups to the phenyl ring.
Major Products
Oxidation: 2-carboxy-7-phenyl-1,8-naphthyridine
Reduction: this compound-4-amine
Substitution: 2-methyl-7-(4-acylphenyl)-1,8-naphthyridine
Aplicaciones Científicas De Investigación
2-methyl-7-phenyl-1,8-naphthyridine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-methyl-7-phenyl-1,8-naphthyridine involves its interaction with specific molecular targets. For instance, certain derivatives of naphthyridine act as DNA intercalators, binding to double-stranded DNA and inhibiting DNA replication and transcription. This leads to the suppression of cancer cell growth . Additionally, naphthyridine derivatives can inhibit enzymes such as HIV-1 integrase, thereby preventing viral replication .
Comparación Con Compuestos Similares
Similar Compounds
- 2-phenyl-7-methyl-1,8-naphthyridine
- 2-amino-1,8-naphthyridine-7-carboxaldehyde
- 3-(4,5-dihydro-1-phenyl-3-p-tolyl-1H-pyrazol-5-yl)-7-methyl-2-phenyl-1,8-naphthyridine-4-ol
Uniqueness
2-methyl-7-phenyl-1,8-naphthyridine is unique due to its specific substitution pattern, which imparts distinct biological and photochemical properties. Compared to other naphthyridine derivatives, it exhibits enhanced cytotoxic activity against certain cancer cell lines and possesses unique photophysical characteristics that make it suitable for use in optoelectronic devices .
Propiedades
Fórmula molecular |
C15H12N2 |
|---|---|
Peso molecular |
220.27 g/mol |
Nombre IUPAC |
2-methyl-7-phenyl-1,8-naphthyridine |
InChI |
InChI=1S/C15H12N2/c1-11-7-8-13-9-10-14(17-15(13)16-11)12-5-3-2-4-6-12/h2-10H,1H3 |
Clave InChI |
BGLSJWRWFABGNC-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(C=C1)C=CC(=N2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



